molecular formula C13H15FN4O4S2 B6753166 1-(4-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine

1-(4-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine

Cat. No.: B6753166
M. Wt: 374.4 g/mol
InChI Key: HJNHZYFNUYTPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, an imidazolyl group, and a piperazine ring

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O4S2/c14-11-1-3-12(4-2-11)23(19,20)17-5-7-18(8-6-17)24(21,22)13-9-15-10-16-13/h1-4,9-10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNHZYFNUYTPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride and the imidazolyl sulfonyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality. The process also includes purification steps, such as recrystallization or column chromatography, to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.

Scientific Research Applications

1-(4-Fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-(4-Fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine can be compared with other similar compounds, such as:

  • 1-(4-chlorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine

  • 1-(4-methoxyphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine

  • 1-(4-nitrophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)piperazine

These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The presence of different functional groups can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.